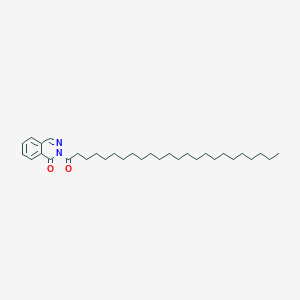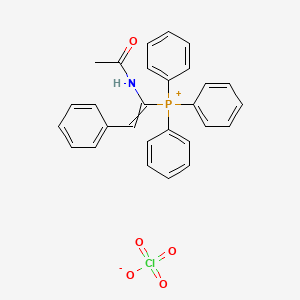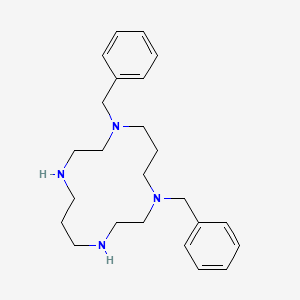
Isoleucyl-phenylalanyl-lysine chloromethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoleucyl-phenylalanyl-lysine chloromethyl ketone is a synthetic peptide-based compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it a valuable tool in studying enzyme mechanisms and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoleucyl-phenylalanyl-lysine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The peptide chain is then assembled using standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the peptide chain is complete, the protecting groups are removed, and the chloromethyl ketone group is introduced using chloromethyl ketone reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Isoleucyl-phenylalanyl-lysine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of covalent bonds .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and hydroxyl groups.
Conditions: Mild to moderate temperatures, neutral to slightly basic pH.
Major Products: The major products formed from these reactions are covalently modified peptides or proteins, where the chloromethyl ketone group has reacted with the nucleophilic site on the target molecule .
Wissenschaftliche Forschungsanwendungen
Isoleucyl-phenylalanyl-lysine chloromethyl ketone has a wide range of applications in scientific research:
Biochemistry: Used as a specific inhibitor of serine proteases, allowing researchers to study enzyme mechanisms and pathways.
Molecular Biology: Employed in the study of protein-protein interactions and the identification of active sites in enzymes.
Industry: Utilized in the development of diagnostic assays and as a tool in proteomics research.
Wirkmechanismus
Isoleucyl-phenylalanyl-lysine chloromethyl ketone exerts its effects by covalently binding to the active site of serine proteases. The chloromethyl ketone group reacts with the serine residue in the active site, forming a stable covalent bond and thereby inhibiting the enzyme’s activity. This irreversible inhibition allows for the detailed study of enzyme function and the identification of key residues involved in catalysis .
Vergleich Mit ähnlichen Verbindungen
Phenylalanyl-prolyl-arginyl chloromethyl ketone: Another peptide-based protease inhibitor with similar inhibitory properties.
Tosyl phenylalanyl chloromethyl ketone: A widely used protease inhibitor known for its specificity towards chymotrypsin.
Uniqueness: Isoleucyl-phenylalanyl-lysine chloromethyl ketone is unique due to its specific sequence and the presence of the isoleucyl and lysine residues, which confer distinct binding properties and specificity towards certain proteases. This makes it a valuable tool in studying specific enzyme-substrate interactions and in the development of targeted inhibitors .
Eigenschaften
CAS-Nummer |
126642-86-2 |
|---|---|
Molekularformel |
C22H35ClN4O3 |
Molekulargewicht |
439.0 g/mol |
IUPAC-Name |
2-amino-N-[1-[(7-amino-1-chloro-2-oxoheptan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C22H35ClN4O3/c1-3-15(2)20(25)22(30)27-18(13-16-9-5-4-6-10-16)21(29)26-17(19(28)14-23)11-7-8-12-24/h4-6,9-10,15,17-18,20H,3,7-8,11-14,24-25H2,1-2H3,(H,26,29)(H,27,30) |
InChI-Schlüssel |
QKUSFDORBSMJEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


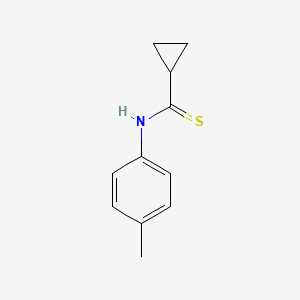
![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)
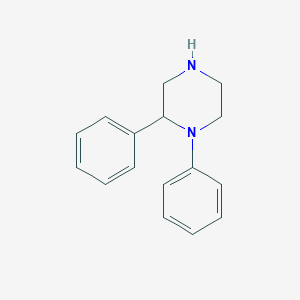
![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)
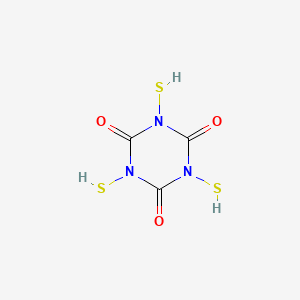
![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
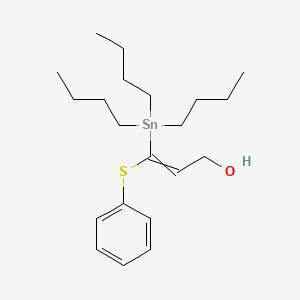
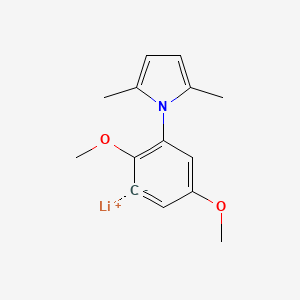
![2-[(Trimethylplumbyl)methyl]pyridine](/img/structure/B14270131.png)
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)

